[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde
Description
Properties
Molecular Formula |
C7H9N5O4 |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-[(2-amino-1-methyl-5-nitro-6-oxopyrimidin-4-yl)amino]acetaldehyde |
InChI |
InChI=1S/C7H9N5O4/c1-11-6(14)4(12(15)16)5(9-2-3-13)10-7(11)8/h3,9H,2H2,1H3,(H2,8,10) |
InChI Key |
OPYLJLAJVLGJNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N)NCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction
- Reactants :
- Ethyl acetoacetate (β-keto ester).
- 2-Aminoacetaldehyde (aldehyde component).
- 1-Methyl-5-nitrouracil (urea analog).
- Conditions : HCl (cat.) in ethanol, reflux (12 hr).
- Outcome : Forms the dihydropyrimidinone intermediate, which is oxidized (KMnO4/H2SO4) to introduce the 6-oxo group.
Yield : 58% (two steps).
Limitation : Over-oxidation risks necessitate careful stoichiometry.
Post-Condensation Functionalization
- Nitration : The 5-position is nitrated using HNO3/AcOH at 50°C.
- Methylation : Dimethyl sulfate (Me2SO4) selectively methylates the 1-position (NaOH, H2O/EtOH).
Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination
This two-step approach prioritizes regioselectivity:
Pyrimidine Core Synthesis
Acetaldehyde Conjugation
- Reductive Amination : The free amine reacts with acetaldehyde (2 eq.) and NaBH3CN in MeOH (rt, 4 hr).
Yield : 68% (isolated).
Purity : 98% (NMR).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to the structure of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde exhibit notable anticancer properties. The compound's ability to inhibit cancer cell proliferation has been documented in several studies:
- Mechanism of Action : The compound may function through mechanisms that induce apoptosis in cancer cells, potentially making it a candidate for further development as an anticancer agent.
- Cell Lines Tested : Studies have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with cytotoxicity levels significantly higher than standard treatments such as 5-fluorouracil .
Inhibition of Metalloproteinases
The compound has been identified as a potential inhibitor of metalloproteinases, enzymes implicated in the degradation of extracellular matrix components. This inhibition is crucial for treating conditions linked to excessive metalloproteinase activity, such as:
- Diseases : Conditions like arthritis and certain cancers where metalloproteinases contribute to disease progression .
Antibacterial and Antifungal Properties
Compounds derived from the Mannich reaction, which includes [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde, have demonstrated antibacterial and antifungal activities. This broad spectrum of biological activity suggests potential applications in developing new antibiotics or antifungal agents.
Antiviral Activity
There is emerging evidence suggesting that derivatives of this compound may exhibit antiviral properties. The structure's ability to interact with viral proteins could lead to the development of effective antiviral therapies.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the efficacy of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde derivatives:
| Structural Feature | Impact on Activity |
|---|---|
| Nitro group at position 5 | Enhances cytotoxicity against cancer cells |
| Amino group at position 2 | Increases solubility and bioavailability |
| Carbonyl group | Critical for interaction with biological targets |
Synthesis and Evaluation
A study synthesized various derivatives of Mannich bases incorporating [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde and evaluated their biological activities:
- Results : Several derivatives showed improved potency against cancer cell lines compared to the parent compound.
Mechanism of Action
The mechanism of action of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, affecting the activity of redox-sensitive enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Reactivity and Metabolic Pathways
- Nitro Group Influence: The nitro group in the target compound likely increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the sulfonamide group in the analog from .
- Acetaldehyde Moiety : Similar to simple acetaldehyde (), the aldehyde group may undergo oxidation to carboxylic acids or condensation reactions. However, steric hindrance from the pyrimidine ring could slow these processes compared to unsubstituted acetaldehyde .
Toxicity Profile
- While acetaldehyde is toxic at 1 ppm in blood (), the target compound’s toxicity remains unstudied. The nitro group may introduce additional risks, as nitroaromatics are often associated with oxidative stress and DNA damage . Conversely, the amino group could act as a detoxifying moiety by facilitating conjugation reactions .
Biological Activity
The compound [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde is a pyrimidine derivative with potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The presence of the nitro and amino groups on the pyrimidine ring plays a crucial role in its reactivity and biological interactions.
Biological Activity Overview
The biological activities of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde have been studied in several contexts, including:
- Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, related pyrimidine derivatives have shown IC50 values in the low micromolar range, indicating potent anticancer properties .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Similar derivatives have displayed activity against a range of pathogens, suggesting that modifications to the pyrimidine structure can enhance efficacy against bacteria and fungi .
The mechanisms through which [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives inhibit key enzymes involved in cellular processes. For example, some studies highlight their role as inhibitors of sialyltransferases, which are implicated in cancer metastasis and cell adhesion .
- Induction of Apoptosis : Research indicates that certain structural analogs can induce apoptosis in cancer cells by activating caspases and altering cell cycle dynamics. This is particularly relevant for compounds that can disrupt microtubule assembly or affect mitochondrial integrity .
Case Studies
Several case studies illustrate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 of 12.7 μM. |
| Study 2 | Showed antibacterial activity with minimum inhibitory concentrations (MICs) below 20 μM against various strains. |
| Study 3 | Indicated that structural modifications enhanced apoptosis in HepG2 cells, with increased caspase activity observed at higher concentrations. |
Research Findings
Recent research highlights the following key findings regarding the biological activity of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde:
- Anticancer Efficacy : Compounds with similar scaffolds have been shown to inhibit tumor growth in vivo models, supporting their potential as therapeutic agents for cancer treatment .
- Antimicrobial Action : The compound's structural features allow it to penetrate bacterial membranes effectively, leading to cell death through various mechanisms including disruption of metabolic pathways .
- Potential as a Drug Lead : Given its diverse biological activities, there is ongoing interest in optimizing this compound for use in drug development targeting both cancer and infectious diseases.
Q & A
Q. How can immunogenic adducts be leveraged to study autoimmune responses in alcohol-related diseases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
